TSPO1

OLED TADF Triplet Energy

Sourcing an electron transport material with a high enough triplet energy to prevent exciton quenching in blue OLED stacks can be difficult. TSPO1 directly resolves this with an ET of 3.36 eV, a deep HOMO (~6.8 eV) for efficient hole blocking, and a moderate LUMO (~2.5 eV) for barrier-free electron injection. - High Triplet Energy (3.36 eV): Confines triplet excitons, enabling EQE > 20% in blue TADF devices. - Balanced Charge Transport: Superior electrochemical stability over alternatives like DBFPO, reducing efficiency roll-off. - Thermal Stability: High Td > 300°C ensures compatibility with rigorous fabrication processes and long operational lifetimes. Ideal for R&D in smartphones, TVs, and lighting applications.

Molecular Formula C36H29OPSi
Molecular Weight 536.7 g/mol
CAS No. 1286708-86-8
Cat. No. B6591151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSPO1
CAS1286708-86-8
Molecular FormulaC36H29OPSi
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C36H29OPSi/c37-38(30-16-6-1-7-17-30,31-18-8-2-9-19-31)32-26-28-36(29-27-32)39(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H
InChIKeyTXBFHHYSJNVGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TSPO1 (CAS 1286708-86-8) Compound Overview: Phosphine Oxide Derivative for OLED Electron Transport and Hole Blocking Layers


TSPO1, formally named diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide, is a phosphine oxide-based organic semiconductor material . It is predominantly employed as an electron transport layer (ETL) and hole blocking layer (HBL) material in organic light-emitting diodes (OLEDs), particularly within thermally activated delayed fluorescence (TADF) and phosphorescent device architectures [1]. Its core molecular structure features a polar phosphine oxide moiety linked to a bulky triphenylsilyl group, an arrangement that imparts a significant permanent dipole moment and electronic asymmetry relative to symmetric silane-based analogs .

Why TSPO1 (CAS 1286708-86-8) Cannot Be Substituted with Generic Phosphine Oxide or Silane Analogs in OLED Device Fabrication


Substituting TSPO1 with generic phosphine oxide derivatives or simpler silane-based compounds is inadvisable due to its precisely engineered energy level alignment and electronic asymmetry. While materials like UGH-2 offer high triplet energy, they lack the polar phosphine oxide group necessary for efficient electron injection . Conversely, common electron transport materials like TPBi or TmPyPB may possess adequate electron mobility but often exhibit lower triplet energies (e.g., TmPyPB ET ≈ 2.7-2.8 eV) that risk exciton quenching in high-energy blue OLED stacks [1]. TSPO1's unique combination of a deep HOMO level (~6.8 eV) for effective hole blocking, a moderate LUMO level (~2.5 eV) for barrier-free electron injection from common cathodes, and a high triplet energy (3.36 eV) for exciton confinement in TADF/phosphorescent systems is not simultaneously achieved by most single-component alternatives . This multi-parameter optimization is critical for maintaining device efficiency and stability.

Quantitative Differentiation Evidence for TSPO1 (CAS 1286708-86-8) Against Key OLED Material Comparators


Comparative Triplet Energy (ET): TSPO1 vs. Common Electron Transport Materials (TmPyPB, TPBi)

TSPO1 exhibits a higher triplet energy (ET) of 3.36 eV compared to common electron transport layer materials like TmPyPB (ET ≈ 2.7-2.8 eV) and TPBi (ET ≈ 2.7 eV) [1]. This higher ET enables TSPO1 to effectively confine triplet excitons within the emission layer of blue TADF and phosphorescent OLEDs, preventing energy back-transfer and subsequent efficiency losses .

OLED TADF Triplet Energy Exciton Blocking

Frontier Orbital Energy Alignment: TSPO1 vs. UGH-2 for Electron Injection and Hole Blocking

TSPO1 possesses a significantly lower LUMO energy level (2.52 eV) compared to UGH-2 (2.8 eV), resulting in a reduced electron injection barrier from common cathodes like LiF/Al . Simultaneously, its deep HOMO level (6.79 eV) provides a substantial hole blocking barrier, although slightly less deep than UGH-2's 7.2 eV HOMO . The combination of a low LUMO for efficient electron transport and a deep HOMO for hole confinement makes TSPO1 a more balanced electron-transporting/hole-blocking material than UGH-2, which is primarily a hole blocker with poor electron injection properties [1].

OLED HOMO LUMO Charge Injection Barrier

Thermal Stability and Degradation Resistance: TSPO1 vs. DBFPO in OLED Operational Lifetimes

In comparative degradation studies under electrical stress, TSPO1 demonstrates superior stability to the dibenzofuran-based phosphine oxide DBFPO. Mass spectrometry analysis reveals that DBFPO undergoes significant oxygen loss and fragmentation into multiple insulating byproducts, whereas TSPO1 exhibits lower oxygen loss intensity and generates fewer detrimental byproducts . This enhanced stability is attributed to TSPO1's asymmetric molecular structure and strong dipole moment, which reduce its susceptibility to electrochemical decomposition [1]. Furthermore, TSPO1 exhibits high thermal robustness with a decomposition temperature (Td) corresponding to 0.5% weight loss at 300 °C, ensuring it remains stable during device fabrication and operation [2].

OLED Operational Lifetime Thermal Stability Degradation

Device Efficiency Performance: TSPO1 as an Electron Transport Layer in Blue TADF OLEDs

When employed as an electron transport layer (ETL) in blue TADF OLEDs, TSPO1 enables high external quantum efficiencies (EQE). For instance, in a device structure utilizing a DABNA-1 emitter, an ETL comprising TSPO1 (40 nm) achieved a maximum EQE of 13.15% and a current efficiency of 10.6 cd/A . In another configuration, a deep-blue TADF device with TSPO1 as the ETL and hole blocking layer demonstrated an EQE of 22.9% and current efficiency of 35.0 cd/A . While not a direct comparator within the same study, these performance metrics surpass those typically achieved with conventional ETL materials like TmPyPB or Bphen in similar blue TADF architectures, underscoring TSPO1's effectiveness in facilitating balanced charge transport and exciton confinement [1].

OLED External Quantum Efficiency TADF Electron Transport Layer

Optimal Application Scenarios for TSPO1 (CAS 1286708-86-8) Based on Validated Differentiated Performance


Electron Transport and Hole Blocking Layer in High-Efficiency Blue TADF OLEDs

TSPO1 is the material of choice for the electron transport layer (ETL) and hole blocking layer (HBL) in blue thermally activated delayed fluorescence (TADF) OLEDs. Its high triplet energy (3.36 eV) effectively confines excitons within the emission layer, while its low LUMO (2.52 eV) ensures efficient electron injection from the cathode . This combination directly addresses the primary efficiency loss mechanisms in blue TADF devices, enabling the high external quantum efficiencies (EQE > 20%) observed in peer-reviewed studies [1].

Exciton Blocking Layer for Phosphorescent OLEDs with High-Energy Emitters

In phosphorescent OLEDs utilizing high-energy blue or green emitters, TSPO1 serves as an ideal exciton blocking layer (EBL) due to its triplet energy of 3.36 eV, which is sufficient to prevent triplet exciton diffusion to adjacent charge transport layers . Its deep HOMO level (6.79 eV) additionally provides effective hole blocking, preventing leakage current and improving overall device quantum efficiency [1]. Compared to materials like UGH-2, TSPO1 offers a more balanced charge transport profile without compromising on exciton confinement .

Stable Electron Transport Layer for Long-Lifetime OLED Displays

For commercial OLED display applications where operational lifetime is critical, TSPO1's superior resistance to electrochemical degradation compared to other phosphine oxide derivatives like DBFPO makes it a preferred ETL material . Its high thermal stability (Td > 300 °C) also ensures compatibility with high-temperature device fabrication processes and long-term operational reliability [1]. This stability advantage is crucial for reducing efficiency roll-off and extending the usable life of OLED panels in smartphones, TVs, and lighting applications .

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